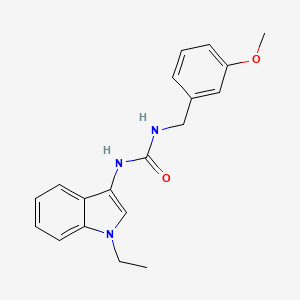

1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea

Description

Properties

IUPAC Name |

1-(1-ethylindol-3-yl)-3-[(3-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-3-22-13-17(16-9-4-5-10-18(16)22)21-19(23)20-12-14-7-6-8-15(11-14)24-2/h4-11,13H,3,12H2,1-2H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTXKWNQBMSFSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 3-methoxybenzylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

For industrial-scale production, the process might be optimized to include continuous flow reactions, use of more cost-effective reagents, and implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group, if present, can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce amine-substituted urea derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has garnered attention for its potential therapeutic applications due to its unique structural features that combine an indole moiety with a methoxybenzyl group and a urea functional group. Indole derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The urea component often enhances the pharmacological profile of such compounds.

Case Studies

- Anti-Cancer Activity : Research indicates that compounds similar to 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that indole-based compounds can induce apoptosis in human cancer cells by activating specific signaling pathways .

- Anti-Inflammatory Effects : In vivo studies have demonstrated that this compound can reduce inflammation markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity

The structural characteristics of 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea may confer pesticidal properties. Urea derivatives are often explored for their ability to inhibit pest growth or act as herbicides. Research has indicated that similar compounds can effectively control certain agricultural pests, thereby enhancing crop yield and health .

Materials Science

Polymer Chemistry

The unique properties of 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea make it a candidate for use in polymer synthesis. Its ability to participate in various chemical reactions allows it to be integrated into polymer matrices, potentially improving the mechanical and thermal properties of the resulting materials. This application could lead to advancements in creating more durable and efficient materials for industrial use .

Chemical Reactivity and Synthesis

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea typically involves the reaction of 1-ethyl-1H-indole with 3-methoxybenzylamine in the presence of coupling reagents like carbodiimide. The reaction conditions are crucial for achieving high yields and purity, often conducted in organic solvents such as dichloromethane or dimethylformamide under controlled temperatures .

Summary Table of Applications

| Field | Application | Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Anti-cancer activity | Induces apoptosis in cancer cell lines |

| Anti-inflammatory effects | Reduces TNF-alpha and IL-6 levels | |

| Agriculture | Pesticidal activity | Effective against certain agricultural pests |

| Materials Science | Polymer synthesis | Enhances mechanical and thermal properties of polymers |

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with proteins, enzymes, or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The indole and methoxybenzyl groups might contribute to the binding affinity and specificity towards the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole-Based Urea Derivatives

BG14524 (1-(1-ethyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea)

- Structure : Shares the 1-ethylindole moiety but replaces the 3-methoxybenzyl group with an isopropoxypropyl chain.

- Molecular Weight : 303.4 g/mol.

- Relevance : Highlights the role of urea substituents in modulating solubility and target interaction .

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea

- Structure : Substitutes the ethyl group on indole with a 2-methoxyethyl chain and replaces 3-methoxybenzyl with 4-methylbenzyl.

- Molecular Weight : 337.4 g/mol.

- Key Differences : The methoxyethyl group may improve aqueous solubility, while the 4-methylbenzyl group introduces steric hindrance compared to the 3-methoxybenzyl group.

- Relevance : Demonstrates how nitrogen substituents on indole influence molecular conformation .

1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea

- Structure : Shifts the ethyl group from the indole to the urea nitrogen and introduces a benzyl group.

- Molecular Weight : 307.4 g/mol.

- Key Differences : Positional isomerism alters hydrogen-bonding capacity and steric interactions.

- Relevance : Illustrates the critical role of substituent placement in urea-based compounds .

Methoxybenzyl-Containing Compounds

1-{5-[(3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea

- Structure : Incorporates a 3-methoxybenzylthio group on a thiadiazole core.

- Activity : Exhibits potent anticonvulsant activity (ED50 = 1.14 μmol/kg in MES tests).

- Key Differences : The thiadiazole core replaces the indole, suggesting divergent biological targets (e.g., sodium channels vs. enzyme inhibition).

- Relevance : Highlights the versatility of the 3-methoxybenzyl group in diverse therapeutic contexts .

1-((1-(3-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4-bromophenyl)urea (7f)

- Structure : Features a triazole ring linked to 3-methoxybenzyl and a bromophenyl group.

- Activity: Designed as an IDO1 inhibitor, targeting immunomodulatory pathways.

- Relevance : Shows how heterocyclic cores influence target specificity .

1,3-di(3-methoxybenzyl) thiourea

- Structure : A thiourea derivative with dual 3-methoxybenzyl groups.

- Activity : Acts as a natural antioxidant in lipid stabilization.

- Key Differences : Thiourea (C=S) vs. urea (C=O) reduces hydrogen-bonding capacity but increases lipid solubility.

- Relevance : Emphasizes the impact of urea/thiourea interchange on physicochemical properties .

Substituted Urea Derivatives with Heterocycles

1-(3-Methoxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea is a synthetic compound that combines an indole moiety with a methoxybenzyl group and a urea functional group. This unique structure is significant in medicinal chemistry due to its potential therapeutic applications. The biological activity of this compound is largely attributed to the indole structure, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 323.4 g/mol. The presence of the methoxy group can influence its biological activity and chemical reactivity, making it a subject of interest in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N3O2 |

| Molecular Weight | 323.4 g/mol |

| CAS Number | 941908-40-3 |

Anticancer Potential

Research indicates that indole derivatives, including 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea, exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, such as HT-29 (colon cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.

Structure-Activity Relationship (SAR)

The SAR studies on similar indole derivatives have provided insights into the structural features essential for anticancer activity. For instance, modifications in the methoxy group or the indole nitrogen can significantly affect potency and selectivity against cancer cells.

Case Studies

- Cell Line Studies : In vitro studies demonstrated that 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea exhibited an IC50 value of approximately 10 µM against HT-29 cells, indicating moderate cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.

- Mechanistic Insights : Molecular dynamics simulations revealed that this compound interacts with key proteins involved in cell survival pathways, suggesting a multifaceted mechanism that includes both direct cytotoxicity and modulation of signaling pathways.

Interaction Studies

Interaction studies involving this compound have highlighted its potential to bind with various biological targets, including enzymes and receptors implicated in cancer progression. The hydrophobic nature of the indole ring contributes to its binding affinity, while the urea group may enhance solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via urea bond formation between an indole-3-amine derivative and a substituted benzyl isocyanate. For example:

- React 1-ethyl-1H-indol-3-amine with 3-methoxybenzyl isocyanate in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) using HPLC with a C18 column (acetonitrile/water mobile phase) .

- Key Considerations : Control moisture to prevent isocyanate hydrolysis. Optimize stoichiometry (1:1.1 molar ratio of amine to isocyanate) to minimize byproducts.

Q. How is the compound’s structural integrity validated?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm substitution patterns (e.g., indole C3-H resonance at δ 7.2–7.4 ppm, methoxybenzyl OCH3 at δ 3.8 ppm) .

- X-ray Crystallography : Resolve the urea linkage geometry (bond angles ~120°) and planarity of the indole-methoxybenzyl system .

- High-Resolution Mass Spectrometry (HRMS) : Match observed [M+H]+ to theoretical molecular weight (e.g., C19H21N3O2: 323.1634) .

Q. What primary chemical reactions does this compound undergo?

- Methodological Answer : The urea group and substituents enable:

- Oxidation : Treat with KMnO4 in acidic conditions to oxidize the indole’s pyrrole ring to an oxindole derivative (monitor via TLC) .

- Reduction : Use LiAlH4 in THF to reduce the urea carbonyl to a methylene group, forming a bis-amine derivative .

- Nucleophilic Substitution : React the methoxy group with BBr3 in DCM to demethylate and form a phenolic hydroxyl group .

Advanced Research Questions

Q. How to design experiments to study its interaction with enzyme targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip and measure binding kinetics (ka, kd) at varying compound concentrations (1–100 µM) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KD) and stoichiometry by titrating the compound into the enzyme solution in PBS buffer (pH 7.4) .

- Mutagenesis Studies : Replace key residues (e.g., indole-interacting Tyr or Phe in the enzyme’s active site) to validate binding specificity .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays, cell line passage number).

- Metabolic Stability Testing : Use liver microsomes to assess if divergent activities stem from differential metabolism (e.g., CYP450-mediated N-deethylation) .

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., ethyl vs. methyl indole substituents) to identify critical pharmacophores .

Q. What computational methods predict its pharmacokinetic properties and target selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses in protein targets (e.g., EGFR kinase PDB: 1M17), prioritizing hydrogen bonds between the urea group and kinase hinge region .

- Pharmacokinetic Simulation : Apply SwissADME to predict logP (estimated ~2.8), BBB permeability (low), and CYP inhibition risk .

- Machine Learning : Train models on PubChem BioAssay data (AID 1259365) to rank off-target risks (e.g., serotonin receptors due to indole similarity) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.